Benzyl 5-amino-2-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 5-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: The amino and methyl groups are introduced at the 5th and 2nd positions, respectively, using specific reagents and catalysts.
Benzylation: The benzyl group is attached to the carboxylate group through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of reactants are mixed and reacted in a single batch.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different amines, oxides, and substituted piperidines .
Scientific Research Applications
Medicinal Chemistry
Benzyl 5-amino-2-methylpiperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the piperidine ring can lead to increased efficacy against resistant strains of bacteria .
Neurological Applications
The compound has been investigated for its potential effects on neurological disorders. Its structural similarities to known neurotransmitter modulators suggest that it may interact with neurotransmitter systems, offering potential therapeutic avenues for conditions like anxiety and depression .
Synthesis of Drug Intermediates
This compound is often utilized as an intermediate in the synthesis of more complex molecules. This includes:
Synthesis of PF-06651600
This compound is noted for its role as an intermediate in the synthesis of PF-06651600, a drug candidate aimed at treating various conditions, including hair loss disorders. The efficient synthesis methods developed for this compound highlight its importance in pharmaceutical manufacturing processes .
Chiral Synthesis
The compound's chiral nature allows it to be used in asymmetric synthesis, which is essential for producing enantiomerically pure drugs. This is particularly relevant in the development of drugs where one enantiomer may be therapeutically active while the other could be inactive or harmful .
Inhibition of MmpL3
A study focused on the inhibition of MmpL3, a protein associated with mycobacterial infections, highlighted this compound derivatives as promising candidates for new treatments against nontuberculous mycobacterial infections. The research demonstrated that these compounds could effectively inhibit MmpL3 function, showcasing their potential as therapeutic agents .
Development of Dual Orexin Receptor Antagonists
Another case study involved the use of this compound in developing dual orexin receptor antagonists. These compounds showed significant sleep-promoting properties in preclinical models, indicating their potential application in treating sleep disorders .
Mechanism of Action
The mechanism of action of Benzyl 5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers: Benzyl 4-aminopiperidine-1-carboxylate
- Molecular Formula: C₁₃H₁₈N₂O₂ (vs. C₁₄H₂₀N₂O₂ for the 5-amino derivative) .
- Key Differences: The amino group is at the 4-position instead of the 5-position, altering steric and electronic properties. This positional change may influence reactivity in nucleophilic substitutions or hydrogen bonding.
- Safety Profile: Limited toxicological data are available, necessitating caution in handling .
Stereoisomers
- (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate (CAS: 1290191-65-9): Used in enantioselective synthesis due to its defined stereochemistry .
- (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1207853-23-3): The hydrochloride salt enhances solubility and stability, making it preferable in pharmaceutical formulations .
Heterocyclic Analogues
- Benzyl 3-aminooctahydro-2H-isoindole-2-carboxylate (7j): A fused bicyclic compound with an isoindole core. Its rigid structure may confer higher metabolic stability compared to the monocyclic piperidine derivative .
- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate: A thiophene-based analogue; the electronegative bromine and tert-butoxycarbonyl (Boc) group alter reactivity in cross-coupling reactions .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: The photocatalytic synthesis of this compound achieves high regioselectivity under mild conditions, contrasting with traditional methods requiring harsher reagents .
- Pharmaceutical Relevance : Stereoisomers like (2S,5R)-hydrochloride are critical intermediates in kinase inhibitors, underscoring the importance of chiral purity .
- Safety Considerations: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological studies, highlighting the need for rigorous safety assessments compared to its 5-amino counterpart .
Biological Activity
Benzyl 5-amino-2-methylpiperidine-1-carboxylate (BAC) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity of BAC, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
BAC is characterized by a piperidine ring, which is a saturated six-membered nitrogen-containing heterocycle. The presence of a benzyl group and an amino group attached to the piperidine ring, along with a carboxylate moiety, enhances its solubility and reactivity. The specific stereochemistry of BAC, denoted as (2S,5R), influences its interactions with biological targets and its overall pharmacological profile.
Biological Activities
Research suggests that BAC exhibits various biological activities based on its structural features. While direct studies on BAC are sparse, piperidine derivatives often show significant pharmacological effects. Notable activities associated with similar compounds include:
- Neuroactive Effects : Some piperidine derivatives are known to modulate central nervous system functions.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against microbial infections .
- Analgesic and Antidepressant Activities : Variants of piperidine structures have been linked to pain relief and mood enhancement .
Comparative Analysis with Related Compounds
To better understand BAC's potential biological activity, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-2-methylpiperidine | Similar piperidine core | Neuroactive effects |
| Benzylamine | Simple amine structure | Antimicrobial properties |
| N-benzylpiperidine | Benzyl substitution on piperidine | Analgesic activity |
| 4-Aminobenzylpiperidine | Substituted benzene ring | Potential antidepressant |
| (S)-(+)-N-Benzyl-N-(1-methylpropyl)amine | Chiral amine derivative | Antidepressant properties |
This comparison highlights how variations in structure can lead to significant differences in biological outcomes .
Synthesis and Applications
The synthesis of BAC typically involves multi-step organic reactions, which can be tailored based on available reagents and desired yields. Its applications extend beyond medicinal chemistry into industrial uses for synthesizing various chemicals and materials.
Q & A
Q. What are the recommended synthetic routes for Benzyl 5-amino-2-methylpiperidine-1-carboxylate, and what reaction conditions are critical for success?
- Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate and a piperidine precursor. For example, reacting 5-amino-2-methylpiperidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C ensures controlled reaction kinetics . Purification via column chromatography or recrystallization is recommended. Key parameters include:
Q. How should researchers characterize this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 1.2–3.5 ppm) .
- HPLC : Assess purity (>98% recommended for biological studies) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : Verify molecular weight (248.32 g/mol via ESI-MS) .
- Chiral Analysis : For enantiopure forms (e.g., (2R,5S)-isomer), use chiral HPLC or polarimetry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at room temperature, away from light and moisture .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- Toxicology : Assume potential toxicity due to limited data; treat as a respiratory and skin irritant .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of the (2R,5S)-isomer?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., camphorsulfonic acid) improves enantiomeric excess (ee >99%) .
- Analytical Validation : Confirm ee via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation, reducing reaction time to 2–4 hours .
- Solvent Optimization : Replace DCM with THF for better solubility of intermediates at higher concentrations (~0.5 M) .
- Workup Efficiency : Extract unreacted starting materials with 1M HCl (aqueous) to isolate the product in >85% yield .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C suggests thermal stability) .
- Light Sensitivity : Expose to UV (254 nm) for 24 hours; track changes in NMR/UV spectra .
Q. What advanced analytical methods quantify this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole MS with MRM (multiple reaction monitoring) for trace quantification (LOQ ~1 ng/mL) .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., d7-benzyl group) as an internal standard to correct for matrix effects .
- Microscopy : For cellular uptake studies, conjugate with fluorescent tags (e.g., FITC) and image via confocal microscopy .
Q. What are the compound’s potential biological targets, and how can researchers validate these interactions?
- Methodological Answer :
- Target Prediction : Use molecular docking (e.g., AutoDock Vina) against kinase or GPCR libraries due to the piperidine scaffold’s prevalence in inhibitors .
- In Vitro Assays : Test against enzymes like PDE4 or serotonin receptors via fluorescence polarization or radioligand binding .
- Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
